ESI-09 is a novel non-cyclic nucleotide antagonist specifically targeting the exchange protein directly activated by cyclic adenosine monophosphate, commonly referred to as EPAC. This compound has garnered attention for its potential therapeutic applications, particularly in the context of pancreatic cancer and other diseases where EPAC signaling plays a crucial role.
ESI-09 was developed through a series of synthetic methodologies aimed at creating effective EPAC inhibitors. It is classified as a small molecule drug candidate with specific inhibitory activity against both EPAC1 and EPAC2, which are guanine nucleotide exchange factors that mediate cellular responses to cyclic adenosine monophosphate. The compound is identified by its CAS number 263707-16-0.
The synthesis of ESI-09 involves a concise and efficient approach that includes several key steps:
ESI-09 has a defined molecular structure characterized by its non-cyclic nucleotide framework. The molecular formula is CHClNO, with a molecular weight of approximately 291.74 g/mol. The chemical structure features an isoxazole ring and a chlorophenyl substituent, which are critical for its biological activity.
The synthesis of ESI-09 involves several chemical reactions:
These reactions are characterized by their efficiency and reliability, allowing for the rapid production of ESI-09 suitable for pharmacological evaluation .
ESI-09 exerts its pharmacological effects primarily through inhibition of EPAC1 and EPAC2 activities. The mechanism involves:
This inhibition leads to reduced cellular responses associated with cAMP signaling, which is particularly relevant in cancer biology where aberrant signaling contributes to tumor progression.
ESI-09 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic use.
ESI-09 has potential applications in various scientific fields:
Cyclic adenosine monophosphate (cAMP) is an evolutionarily conserved second messenger that transduces extracellular signals into intracellular responses through interactions with cAMP-binding domains (CBDs) of effector proteins [5]. This nucleotide regulates diverse physiological processes including metabolism, immune function, ion channel gating, secretion, and gene expression [5] [6]. The spatial and temporal specificity of cAMP signaling is achieved through compartmentalization and selective activation of downstream receptors, primarily protein kinase A (PKA), cyclic nucleotide-gated ion channels (CNG/HCN), and exchange proteins directly activated by cAMP (EPACs) [3] [5]. The discovery of EPAC proteins in 1998 revealed a PKA-independent mechanism for cAMP-mediated activation of Rap GTPases, fundamentally expanding understanding of cAMP signaling networks [3] [7].
EPAC proteins (EPAC1 and EPAC2) function as guanine nucleotide exchange factors (GEFs) for the Ras-like GTPases Rap1 and Rap2. Both isoforms share a conserved modular architecture comprising:
Table 1: Functional and Structural Characteristics of EPAC Isoforms
Feature | EPAC1 | EPAC2 |
---|---|---|
CBD Domains | Single functional CBD (CBD-B) | Two CBDs (CBD-A non-functional, CBD-B functional) |
Tissue Distribution | Ubiquitous (vascular, renal, immune cells) | Restricted (CNS, pancreas, adrenal gland) |
Rap Specificity | Rap1/Rap2 | Rap1/Rap2 |
Molecular Weight | ~100 kDa | ~110 kDa |
Primary Functions | Endothelial barrier integrity, immune cell migration | Insulin secretion, neuronal plasticity |
EPAC1 exhibits broader tissue distribution, prominently expressed in vascular endothelium, kidneys, and immune cells, where it regulates endothelial barrier function, leukocyte adhesion, and cell-cell junction dynamics [5]. EPAC2 shows more restricted expression, predominantly in the central nervous system, pancreatic β-cells, and adrenal glands, where it modulates insulin secretion, neurotransmitter release, and calcium handling [4] [6]. Both isoforms maintain autoinhibition through an ionic latch between regulatory and catalytic regions; cAMP binding to CBD-B induces conformational changes that release this inhibition, enabling Rap GTPase activation [5] [6].
Aberrant EPAC signaling contributes to numerous disease states:
This pathophysiological diversity positions EPAC proteins as compelling therapeutic targets, driving development of isoform-selective modulators like ESI-09 [2] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7